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3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then subjected to a series of reactions to introduce the tert-butoxycarbonyl-protected amino group and the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The benzyl group and tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzylpiperidin-4-yl)-2-amino-propanoic acid
- 3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)butanoic acid
- 3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)pentanoic acid
Uniqueness
Compared to similar compounds, 3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H30N2O4 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H30N2O4/c1-20(2,3)26-19(25)21-17(18(23)24)13-15-9-11-22(12-10-15)14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,21,25)(H,23,24) |
InChI Key |
QFDYSWCRHHGHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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